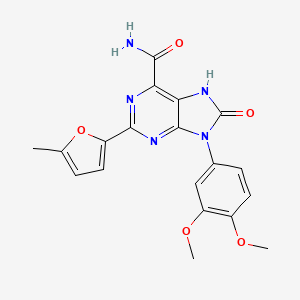

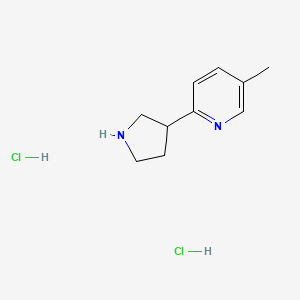

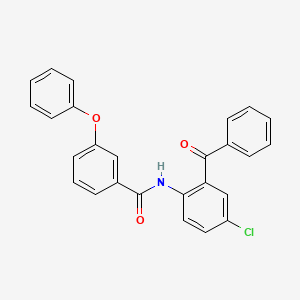

N-cyclobutyl-3,5-dimethyl-1,2-oxazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of heterocyclic compounds is a well-studied area. For instance, the synthesis of substituted 2-amino-1,3-oxazoles has been achieved via a CuI-catalyzed oxidative cyclization of enamines and N,N-dialkyl formamides, as described in one of the papers . This method features a C-N bond formation followed by an intramolecular C(sp2)-H bond functionalization/C-O cyclization in one pot, which could potentially be adapted for the synthesis of "N-cyclobutyl-3,5-dimethyl-1,2-oxazole-4-carboxamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is crucial for their biological activity. For example, the crystal structure of a related compound, 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, was determined, showing the orientation of the cyclopropyl ring almost perpendicular to the benzene ring . Such structural analyses are important for understanding the conformation and potential interactions of the molecules with biological targets.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds can be complex. In one study, the reaction of an O- and N-protected hydroxy-4-aminobutyric acid ester with hydroxyurea under basic conditions yielded an unexpected product, which upon further reaction, provided insights into the cyclization reactions and the intermediates involved . These findings can be useful for predicting the reactivity of "N-cyclobutyl-3,5-dimethyl-1,2-oxazole-4-carboxamide" and designing its synthesis pathway.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. While the papers do not directly discuss the properties of "N-cyclobutyl-3,5-dimethyl-1,2-oxazole-4-carboxamide," they do provide examples of related compounds. For instance, the regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates was achieved with good yields, and solvent effects on regioselectivity were examined . Such studies are indicative of the importance of reaction conditions on the properties of the final product.

科学的研究の応用

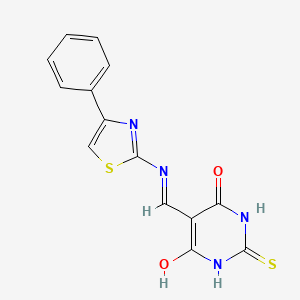

Synthesis and Antiviral Activity

Compounds structurally related to N-cyclobutyl-3,5-dimethyl-1,2-oxazole-4-carboxamide have been investigated for their synthesis methodologies and potential antiviral activities. For instance, the study on the synthesis of certain thiazole C-nucleosides outlines a general reaction pathway that could be applied to similar compounds for evaluating their antiviral properties against various viruses. This indicates a potential application in the design of antiviral agents (Srivastava et al., 1977).

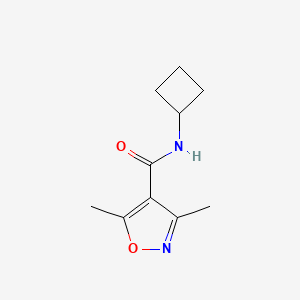

Chemical Synthesis Techniques

Research on compounds like N-cyclobutyl-3,5-dimethyl-1,2-oxazole-4-carboxamide often focuses on their chemical synthesis. A study by Shapiro (1993) on dimethyl amino[(phenylthio)methyl]malonate demonstrates a methodology for the synthesis of oxazole-4-carboxylates, highlighting the versatility of these compounds in chemical synthesis and the potential for generating novel molecules with varied biological activities (Shapiro, 1993).

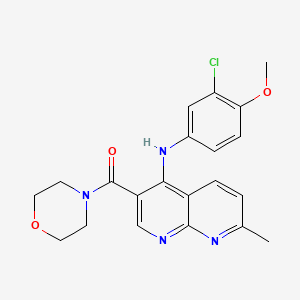

Applications in Anticancer Research

Functionalized amino acid derivatives, including those structurally similar to N-cyclobutyl-3,5-dimethyl-1,2-oxazole-4-carboxamide, have been synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines. This suggests a potential application in designing new anticancer agents, indicating the role such compounds could play in the development of therapeutic strategies against various types of cancer (Kumar et al., 2009).

Development of Novel Organic Synthesis Methods

The synthesis of 2-phenyl-4,5-substituted oxazoles via copper-catalyzed intramolecular cyclization represents another area of research that compounds like N-cyclobutyl-3,5-dimethyl-1,2-oxazole-4-carboxamide could contribute to. This research highlights the ongoing development of novel organic synthesis methods that can facilitate the creation of complex molecules for various applications (Kumar, Saraiah, Misra, & Ila, 2012).

Heterocyclic Chemistry and Drug Development

The study of heterocyclic derivative syntheses, such as the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes, opens up possibilities for the development of drugs and other organic compounds with significant biological activities. This research underscores the importance of heterocyclic chemistry in the discovery and development of new pharmaceuticals (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).

将来の方向性

Oxazole derivatives, including N-cyclobutyl-3,5-dimethyl-1,2-oxazole-4-carboxamide, continue to be of interest in the field of medicinal chemistry due to their wide range of biological activities . Future research may focus on synthesizing various oxazole derivatives and screening them for various biological activities .

特性

IUPAC Name |

N-cyclobutyl-3,5-dimethyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-6-9(7(2)14-12-6)10(13)11-8-4-3-5-8/h8H,3-5H2,1-2H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTOOKJUBYQFEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NC2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclobutyl-3,5-dimethyl-1,2-oxazole-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Fluorobenzo[b]thiophen-2-ylboronic acid](/img/structure/B2509299.png)

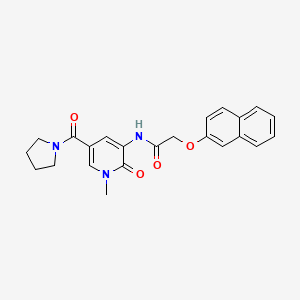

![Ethyl 2-(3-butyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]pur in-8-yl)acetate](/img/structure/B2509309.png)

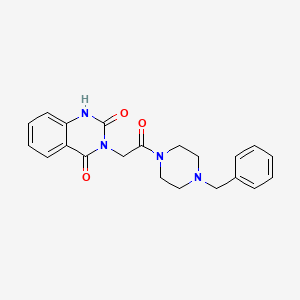

![2-((4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide](/img/structure/B2509312.png)

![[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2509313.png)

![2-Bromo-4-fluorobenzo[d]oxazole](/img/structure/B2509317.png)